Bmvc-8C3O

Description

Significance of G-Quadruplex Nucleic Acid Structures in Biological Systems

Beyond the well-known double helix, nucleic acids can adopt a variety of non-canonical secondary structures, among which G-quadruplexes (G4s) are particularly significant in biological systems. G-quadruplexes are four-stranded structures that form in guanine-rich DNA or RNA sequences. These structures are stabilized by Hoogsteen hydrogen bonds between guanines, forming planar arrays called G-tetrads, which then stack upon each other and are coordinated by a central cation, typically potassium or sodium. smolecule.com G4 structures are found in functionally important genomic regions, including telomeres, oncogene promoters, and untranslated regions of mRNAs. smolecule.com At telomeres, the repetitive G-rich sequences can fold into G4s, which are thought to play a role in regulating telomere length and integrity. In gene promoters, G4 structures can influence transcriptional regulation by affecting the binding of proteins or modulating DNA unwinding. The pervasive presence and diverse locations of G4s suggest their involvement in fundamental cellular processes, including DNA replication, transcription, translation, and genomic stability. smolecule.com

Principles of G-Quadruplex Ligand Design and Interaction

The unique structural features of G-quadruplexes present opportunities for targeted molecular recognition by small molecules, known as G4 ligands. The design of G4 ligands typically aims to achieve high affinity and selectivity for G4 structures over duplex DNA or other non-canonical structures. Ligands can interact with G4s through various modes, including end-stacking on the external G-tetrads, intercalation, or binding within the grooves or loops of the G4 structure. researchgate.net End-stacking is a common mode for many high-affinity ligands, involving π-π interactions with the aromatic surface of the terminal G-tetrads. The specificity of ligand binding can be influenced by the particular G4 topology (e.g., parallel, anti-parallel, or hybrid) and the composition and conformation of the loops connecting the G-tetrads. Effective G4 ligands are designed to stabilize specific G4 conformations or induce conformational changes, thereby modulating their biological functions. smolecule.comresearchgate.net

Rationale for Investigating Novel G-Quadruplex Interacting Agents

The significant roles of G-quadruplexes in crucial biological processes, particularly their association with telomere maintenance in cancer cells and the regulation of oncogene expression, have established G4s as attractive therapeutic targets. smolecule.com Consequently, there is substantial interest in identifying and developing novel small molecules that can specifically interact with and modulate G4 structures. Investigating novel G4 interacting agents is driven by the potential to develop new therapeutic strategies for diseases such as cancer. By stabilizing or altering G4 structures in specific genomic locations, ligands can potentially inhibit telomerase activity, suppress oncogene expression, or interfere with other G4-mediated processes critical for disease progression. smolecule.comnih.govsmolecule.com Furthermore, novel ligands can serve as valuable tools for probing G4 structures and dynamics in living cells, enhancing our understanding of their biological roles. smolecule.comsmolecule.com The exploration of diverse chemical scaffolds, such as the carbazole (B46965) derivative BMVC-8C3O, allows for the identification of compounds with improved affinity, selectivity, and desired functional effects on G4 topology and stability. smolecule.comnih.govnih.gov

Structure

2D Structure

Properties

IUPAC Name |

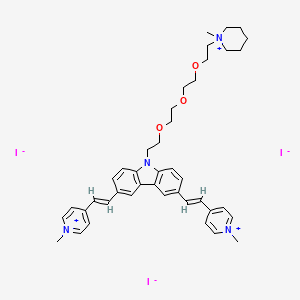

9-[2-[2-[2-[2-(1-methylpiperidin-1-ium-1-yl)ethoxy]ethoxy]ethoxy]ethyl]-3,6-bis[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]carbazole;triiodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H53N4O3.3HI/c1-43-19-15-35(16-20-43)7-9-37-11-13-41-39(33-37)40-34-38(10-8-36-17-21-44(2)22-18-36)12-14-42(40)45(41)23-27-47-29-31-49-32-30-48-28-26-46(3)24-5-4-6-25-46;;;/h7-22,33-34H,4-6,23-32H2,1-3H3;3*1H/q+3;;;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMJOQQQBQBOMV-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C=CC2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C=CC5=CC=[N+](C=C5)C)CCOCCOCCOCC[N+]6(CCCCC6)C.[I-].[I-].[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1=CC=C(C=C1)/C=C/C2=CC3=C(N(C4=C3C=C(C=C4)/C=C/C5=CC=[N+](C=C5)C)CCOCCOCCOCC[N+]6(CCCCC6)C)C=C2.[I-].[I-].[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H53I3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1042.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Bmvc 8c3o

Chemical Synthesis of BMVC-8C3O

The synthesis of this compound involves a multi-step process starting from the parent compound BMVC smolecule.comsmolecule.com.

Multi-Step Synthetic Pathways and Precursor Derivatization

The synthesis of this compound begins with the parent compound, 3,6-bis(1-methyl-4-vinylpyridinium) carbazole (B46965) diiodide smolecule.com. A key step involves the introduction of the tetraethylene glycol moiety, which is covalently attached smolecule.com. One described pathway for the synthesis of 9-substituted BMVC derivatives, including this compound, starts from 3,6-dibromocarbazole (B31536) google.comnih.gov. This precursor undergoes substitution at the 9-position using sodium hydride in a solvent like tetrahydrofuran (B95107) (THF) under nitrogen google.comnih.gov. A dibromo alkane, such as one with the formula Br-R-Br where R represents the tetraethylene glycol chain, is then added, and the mixture is refluxed google.comnih.gov. The synthesis of BMVC itself typically involves the formation of the carbazole core through cyclization reactions and the introduction of the 1-methyl-4-vinylpyridinium (B1204203) groups via nucleophilic substitution reactions smolecule.com.

Catalytic Conditions and Reaction Optimization Strategies

Specific catalytic conditions are employed in the synthesis of this compound and its precursors. The coupling of 4-vinylpyridine, a component in the synthesis of the BMVC core, can be achieved under high-pressure conditions using palladium acetate (B1210297) and tri-o-tolylphosphine (B155546) as catalysts smolecule.com. This reaction is conducted in a solvent mixture of triethylamine (B128534) and acetonitrile (B52724) at elevated temperatures, approximately 105°C, for a period of two days smolecule.com. While detailed optimization strategies specifically for this compound synthesis are not extensively described in the provided snippets, the emphasis on controlled conditions to ensure purity and yield is mentioned smolecule.com.

Chromatographic Purification Techniques for Purity and Yield

Following the synthesis steps, purification is essential to obtain this compound in high purity. Flash column chromatography is a technique used for the purification of intermediate compounds in the synthesis pathway smolecule.com. For the parent compound BMVC, recrystallization techniques are employed to achieve high purity smolecule.com. While specific details on the chromatographic purification of the final this compound product are limited in the provided text, these techniques are standard in the synthesis of such organic compounds to isolate the desired product from reaction byproducts and unreacted starting materials.

Molecular Engineering and Structural Modifications of Carbazole Scaffolds

Molecular engineering of carbazole-based ligands like BMVC involves structural modifications to enhance their desired properties, particularly their interaction with G-quadruplexes.

Strategic Incorporation of Polyethylene (B3416737) Glycol Moieties

The strategic incorporation of polyethylene glycol (PEG) moieties, specifically a tetraethylene glycol (8C3O) chain terminated with a methyl-piperidinium cation, at the N-9 position of the carbazole scaffold is a key molecular engineering strategy in the design of this compound nih.govoup.comgoogle.com. This modification was inspired by the observation that PEG as a co-solvent can induce the conversion of non-parallel G4 structures to parallel ones through a dehydration effect nih.govnih.govmdpi.com. By covalently attaching a PEG unit, the this compound molecule introduces this effect locally upon binding to a G4 structure oup.com. This local dehydration is proposed to disrupt the water structure in the vicinity of the G4, facilitating conformational changes oup.comnih.gov. The tetraethylene glycol moiety in this compound is noted to enhance its solubility and specificity for G4 structures compared to other ligands smolecule.com.

Comparative Analysis of Derivatization Effects on Ligand-G-Quadruplex Interactions

Structural modifications to the BMVC core, such as the incorporation of the tetraethylene glycol chain in this compound or a dodecyl chain in BMVC-12C-Br, lead to different properties and interactions nih.govnih.gov. This compound, with its hydrophilic tetraethylene glycol moiety, has lower lipophilicity compared to derivatives with longer alkyl chains like BMVC-12C nih.gov. This difference in lipophilicity affects the cellular localization of the compounds nih.gov. While BMVC-12C localized primarily to the mitochondria, this compound localized to both the nucleus and mitochondria in certain cancer cell lines nih.gov.

The incorporation of the PEG unit in this compound significantly impacts its interaction with G-quadruplexes. Unlike the parent BMVC, which is not able to induce the conversion of various non-parallel G4 structures to the parallel form, this compound can successfully induce this structural change nih.gov. This suggests that the PEG unit plays a major role in this conformational conversion nih.gov. Furthermore, this compound is a better G4 stabilizer than unmodified BMVC, significantly increasing the melting temperature of human telomeric G4 structures google.com. This comparative analysis highlights how the specific derivatization of the carbazole scaffold with a PEG moiety in this compound leads to enhanced G4 interaction properties, particularly the induction of topological conversion and increased thermal stability.

Mechanistic Elucidation of Bmvc 8c3o Interactions with G Quadruplexes

Ligand-G-Quadruplex Molecular Recognition and Binding Kinetics

The interaction between BMVC-8C3O and G-quadruplexes involves specific molecular recognition events and distinct kinetic processes that govern the binding and subsequent structural effects.

Assessment of Binding Affinity and Stoichiometry

Studies have demonstrated that this compound binds to G-quadruplex structures with high affinity. While specific quantitative binding affinity values (e.g., K D) for various G4 structures are often determined using techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR), the available information primarily highlights strong binding leading to significant effects on G4 stability. smolecule.comsmolecule.comuliege.be The binding of this compound to G4 DNA leads to local dehydration effects that facilitate structural transitions. smolecule.comnih.gov

Stoichiometry of this compound binding to G4s has been investigated. For certain G4 sequences, kinetic binding curves have been fit to models suggesting specific binding ratios. For instance, a two-site binding model has been used to describe the interaction of this compound with Tel23 and GT19M G4s based on kinetic traces obtained from increasing ligand concentrations. researchgate.netresearchgate.net This suggests that multiple ligand molecules can interact with a single G4 structure.

Kinetic Binding Studies and Mechanistic Modeling

Kinetic analyses reveal that the binding of this compound to G-quadruplexes is a relatively fast process compared to the subsequent ligand-induced topological conversion. nih.govresearchgate.netnih.gov This suggests that this compound quickly associates with the G4 structure before the slower process of conformational rearrangement occurs.

Mechanistic modeling has been employed to understand the steps involved in the ligand-induced structural changes. For the topological conversion of Tel23 G4 induced by this compound, a three-state kinetic model has been proposed. nih.govresearchgate.netnih.gov This model accounts for the slow conversion process and suggests the involvement of an intermediate state during the transition. The energy diagram for the topological conversion of Tel23 G4 induced by this compound has been established based on this three-state model. nih.govresearchgate.netnih.gov Time-resolved imino proton NMR signals as a function of temperature were used to derive associated activation energies for the different steps in the proposed model. nih.gov The folding intermediate is separated by kinetic barriers from both the initial and final states. nih.gov

Selectivity of this compound for Distinct G-Quadruplex Topologies

This compound exhibits selectivity towards certain G-quadruplex topologies. Notably, it has been shown to induce topological conversion from non-parallel forms (such as hybrid-I, hybrid-II, and anti-parallel) to parallel G-quadruplex structures. nih.govresearchgate.netnih.govresearchgate.netbiorbyt.comadooq.comtargetmol.comnih.govdcchemicals.comoup.com This indicates a preference for stabilizing or forming the parallel conformation upon binding. While some studies suggest a preference for parallel G4s, or the induction of conversion to parallel forms, the precise hierarchy of binding affinities across all possible G4 topologies may vary depending on the specific sequence and experimental conditions. smolecule.commdpi.com

This compound Induced Conformational Transitions in G-Quadruplexes

A key characteristic of this compound interaction with G-quadruplexes is its ability to induce significant conformational changes, particularly the conversion between different topological forms.

Topological Conversion from Non-Parallel to Parallel G-Quadruplex Forms

This compound is a potent inducer of topological conversion in human telomeric DNA G4s, driving non-parallel structures towards a parallel conformation. nih.govresearchgate.netnih.govresearchgate.netbiorbyt.comadooq.comtargetmol.comnih.govdcchemicals.comoup.com This conversion has been observed for various initial non-parallel forms, including hybrid-I and hybrid-II topologies. researchgate.netnih.gov The resulting parallel topology consists of three G-quartets with identical hydrogen bonding directionalities and a double-chain-reversal configuration for all connecting loops. nih.govoup.com This induced parallel structure is the same as that observed under conditions like X-ray crystallography or dehydration. nih.gov

The induction of this topological conversion by this compound is associated with a dramatic increase in the thermal stability of the G4 structure, often increasing the melting temperature by more than 45°C. smolecule.comoup.comsinica.edu.tw This increased stability of the parallel form in the presence of this compound is a significant finding.

Characterization of Intermediate States and Transition Pathways

The process of this compound induced topological conversion involves intermediate states and follows specific transition pathways. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with hydrogen-deuterium exchange (HDX), has been crucial in characterizing these intermediates and pathways. nih.govresearchgate.netnih.govnih.govoup.com

For the conversion of Tel23 and Tel25 G4s from hybrid to parallel forms, NMR-HDX studies revealed the persistence of imino proton signals corresponding to the central G-quartet throughout the transition. nih.govresearchgate.netnih.gov This suggests that the central G-quartet remains largely intact, and the transition primarily involves local rearrangements of the peripheral loops and G-quartets. nih.govresearchgate.netnih.gov

In contrast, the transition of 22-CTA G4 from an anti-parallel to a parallel form showed rapid HDX and the complete disappearance of imino proton signals, indicating substantial unfolding events are associated with this topological transition. nih.govresearchgate.netnih.gov

Site-specific imino proton NMR assignments of Tel23 G4 have allowed for the determination of interconversion rates of individual guanine (B1146940) bases and the detection of intermediate states during the this compound induced conversion. nih.govresearchgate.netnih.gov The proposed three-state kinetic model for Tel23 conversion includes an intermediate state (SLI) that exists between the initial (SL) and final (SLF) states. nih.govresearchgate.netnih.gov The energy barriers separating these states have been estimated, providing further detail on the transition pathway. nih.gov

The end state of the this compound-bound Tel23 has been structurally characterized by NMR, confirming its parallel topology with specific hydrogen bonding patterns and glycosidic conformations of the guanine bases. nih.govoup.com

Table 1: Summary of this compound Induced G4 Conversions and Characteristics

| Initial G4 Topology | Final G4 Topology | Proposed Mechanism | Evidence |

| Hybrid-I, Hybrid-II | Parallel | Local rearrangements | Persistent central G-quartet imino protons |

| Anti-parallel | Parallel | Substantial unfolding events | Rapid HDX, loss of imino proton signals |

| Various Non-Parallel | Parallel | Ligand-induced local dehydration | Increased thermal stability (>45°C) smolecule.comnih.govoup.comsinica.edu.tw |

Note: Data compiled from cited research findings.

Table 2: Kinetic Modeling Insights for Tel23 G4 Conversion by this compound

| Model | States Involved | Key Finding | Supporting Evidence |

| Three-state model | Initial, Intermediate, Final | Slow conversion via a kinetically significant intermediate | Time-resolved NMR, Activation energies nih.govresearchgate.netnih.gov |

| Two-site model | Binding interaction | Multiple binding sites for this compound on G4 DNA | Kinetic binding curve fitting researchgate.netresearchgate.net |

Note: Data compiled from cited research findings.

This compound, a synthetic derivative of 3,6-bis(1-methyl-4-vinylpyridinium) carbazole (B46965) diiodide (BMVC) with a tetraethylene glycol moiety, is designed to interact specifically with G-quadruplex (G4) DNA structures smolecule.comsmolecule.comoup.com. These interactions are crucial for understanding the compound's ability to modulate G4 structures, particularly the human telomeric sequences, and its potential biological activities smolecule.comsmolecule.comnih.gov. This compound is known for its capacity to induce topological changes in G4 DNA, notably converting non-parallel G4 conformations into a more stable parallel configuration smolecule.comsmolecule.comoup.com.

Investigation of the Role of Local Dehydration Effects in G-Quadruplex Remodeling

The structural changes induced by this compound in G-quadruplexes are believed to be primarily a result of a local dehydration effect smolecule.comnih.govresearchgate.net. Upon binding to a G4 structure, the attached tetraethylene glycol (8C3O) unit of this compound is introduced into the solvent sphere surrounding the G4 oup.comnih.gov. This disrupts the local water structure in the vicinity of the quadruplex-ligand complex, effectively reducing the amount of water accessible to the G4 structure's surface nih.gov.

This depletion of local water molecules favors the formation of the parallel G4 conformation, a phenomenon also observed with co-solvents like polyethylene (B3416737) glycol (PEG) nih.govnih.gov. Unlike bulk solvent effects, the mechanism of this compound induced structural change operates at a relatively low concentration (100 µM), suggesting a localized effect rather than a global change in the solvent environment nih.gov. The strong association of this compound with the G4 structure ensures that this local dehydration effect is maintained researchgate.net. This underscores the significance of local water structure in driving the conformational changes of human telomeric G4s induced by this compound nih.govsinica.edu.tw.

Stabilization Mechanisms of G-Quadruplex Structures by this compound

This compound binding leads to a significant increase in the thermal stability of G-quadruplex structures, particularly human telomeric G4s smolecule.comnih.gov. This stabilization is a key aspect of its interaction mechanism and is linked to both thermodynamic contributions and the impact on G4 folding and unfolding dynamics smolecule.comsmolecule.com.

Thermodynamic Contributions to Ligand-Mediated G-Quadruplex Stability

The binding of this compound to G-quadruplexes enhances their thermal stability, as evidenced by a substantial increase in melting temperature (Tm) smolecule.comnih.gov. Studies using techniques like Differential Scanning Calorimetry (DSC) and Circular Dichroism (CD) melting curves have demonstrated this effect nih.govoup.com. For instance, this compound has been shown to increase the Tm of human telomeric sequences in potassium-containing solutions by more than 45°C smolecule.comnih.govoup.com.

The thermodynamic stability of G-quadruplexes is influenced by various factors, including the nucleotide sequence, ionic conditions, and the presence of ligands nih.govresearchgate.net. The observed increase in Tm upon this compound binding indicates a favorable thermodynamic contribution to the stability of the ligand-bound parallel G4 structure smolecule.comnih.gov. This enhanced stability is consistent with the local dehydration effect, as water depletion is known to favor the formation of parallel G4 structures nih.govnih.gov.

Data from DSC experiments illustrate the impact of this compound on the melting temperature of G4 structures. For example, studies on the human telomeric sequence TA-HT21 in 150 mM K+ solution showed a Tm of approximately 70°C, which increased to about 115°C upon addition of this compound nih.govoup.com.

Here is a representative data table illustrating the effect of this compound on the melting temperature of a human telomeric G4 sequence:

| G4 Sequence | Ionic Condition | Without Ligand Tm (°C) | With this compound Tm (°C) | Increase in Tm (°C) | Source |

| TA-HT21 | 150 mM K+ | ~70 | ~115 | ~45 | nih.govoup.com |

| TA-HT21 | 5 mM K+ | ~45 | ~97 | ~52 | nih.gov |

| HT48 | 150 mM K+ | ~60 | ~120 | ~60 | nih.gov |

These data highlight the significant thermodynamic stabilization conferred by this compound binding to various human telomeric G4 structures.

Impact on G-Quadruplex Folding and Unfolding Dynamics

This compound influences the folding and unfolding dynamics of G-quadruplexes, primarily by favoring the formation and stabilization of the parallel topology smolecule.comsmolecule.comoup.com. The ligand can induce structural conversion from different non-parallel G4 structures, such as hybrid-I and hybrid-II forms, to a parallel form nih.govresearchgate.net. This topological conversion is a key aspect of how this compound interacts with polymorphic G4 structures oup.comresearchgate.net.

Studies using techniques like time-resolved NMR spectroscopy and CD spectroscopy have provided insights into the kinetics of these structural transitions oup.comresearchgate.net. This compound binding can modulate the transition pathway and kinetics of topological conversion oup.com. For instance, NMR-HDX analysis has been used to elucidate nucleotide-specific changes during the ligand-induced conversion of hybrid G4s to parallel G4s oup.comnih.gov.

While detailed quantitative data on the precise folding and unfolding rates in the presence of this compound are still emerging, the observed structural conversion and significant thermal stabilization indicate a shift in the equilibrium towards the folded, parallel G4 state when the ligand is bound smolecule.comnih.govnih.gov. The ability of this compound to induce these topological changes at relatively low concentrations further suggests an efficient modulation of the G4 folding landscape nih.gov. The dynamics of G4 folding and unfolding are critical for their biological functions, and the influence of ligands like this compound on these processes is an active area of research aps.orgresearchgate.netnih.gov.

Advanced Biophysical and Spectroscopic Characterization of Bmvc 8c3o Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of biomolecules at atomic resolution. Its application in studying BMVC-8C3O interactions with G-quadruplexes has provided detailed insights into ligand binding, conformational changes, and the kinetics of these processes.

Imino Proton NMR for Ligand-Induced G-Quadruplex Topology Determination

Imino protons of guanine (B1146940) bases involved in Hoogsteen hydrogen bonding within G-quartets exhibit characteristic signals in the NMR spectrum, typically in the downfield region (10-12 ppm). Monitoring these signals provides direct evidence of G-quadruplex formation and stability. Imino proton NMR has been extensively used to determine the folding topology of G4s induced by this compound.

Studies have shown that upon addition of this compound to human telomeric DNA sequences, such as Tel23 and Tel25, the imino proton spectra undergo significant changes, indicating a ligand-induced structural conversion. The appearance of a new set of imino proton resonances corresponds to the formation of a parallel G4 topology. This is in contrast to the initial non-parallel or hybrid structures adopted by these sequences in the absence of the ligand. The imino proton spectra of the final this compound-bound G4s often closely resemble those of G4s known to adopt a parallel conformation, such as those induced by specific solvent conditions like the presence of polyethylene (B3416737) glycol (PEG).

Furthermore, site-specific assignments of imino proton resonances have enabled the determination of the hydrogen bonding network in the this compound-bound G4 structures, confirming the formation of specific G-quartets characteristic of a parallel topology. For instance, the end state of this compound-bound Tel23 has been determined to consist of three G-quartets with a double-chain-reversal configuration for the connecting loops, consistent with a parallel structure.

Time-Resolved NMR Spectroscopy for Conformational Transition Kinetics

Time-resolved NMR spectroscopy allows for the monitoring of structural changes as a function of time, providing crucial information about the kinetics of ligand-induced conformational transitions. This approach has been applied to study the dynamic process by which this compound induces topological conversion in G-quadruplexes.

By recording a series of imino proton NMR spectra at different time points after the addition of this compound, researchers can observe the disappearance of signals corresponding to the initial G4 conformation and the appearance of signals characteristic of the final, ligand-bound structure. These spectral changes provide kinetic traces for the conversion process.

Studies utilizing time-resolved NMR have revealed that the ligand-induced topological conversion can be a relatively slow process, occurring over hours. Analysis of the kinetic curves obtained from the intensity changes of specific imino proton signals has allowed for the proposal of kinetic models describing the transition pathway. For example, a three-state kinetic model has been proposed to describe the slow conversion of Tel23 G4 induced by this compound, suggesting the involvement of intermediate states during the transition from the initial hybrid form to the final parallel form. Site-specific labeling combined with time-resolved NMR has further enabled the tracking of individual guanine bases during the conversion and the detection of intermediate signals.

Hydrogen-Deuterium Exchange (HDX) Coupled NMR for Structural Dynamics Analysis

Hydrogen-Deuterium Exchange (HDX) coupled with NMR spectroscopy is a valuable technique for probing the structural dynamics and solvent accessibility of exchangeable protons, such as those in the imino groups of G-quartets. The exchange rate of these protons with deuterium (B1214612) from the solvent is dependent on their involvement in hydrogen bonds and their exposure to the solvent.

HDX-coupled NMR has been employed to investigate the stability and dynamics of G-quartets during the this compound-induced topological conversion. By dissolving the G4 DNA in deuterated water (D₂O) after ligand addition and monitoring the disappearance of imino proton signals over time, researchers can assess the protection of these protons from exchange, which is indicative of stable hydrogen bonding within the G-quartets.

Studies have shown that during the this compound-induced conversion of Tel23 and Tel25 G4s from hybrid to parallel forms, persistent imino proton signals corresponding to the central G-quartet are observed during HDX. This suggests that the central G-quartet remains relatively stable throughout the transition, implying that the conversion mainly involves local rearrangements rather than complete unfolding and refolding. In contrast, rapid HDX was observed during the transition of other G4 structures, such as 22-CTA, suggesting that their conversion involves more substantial unfolding events. HDX-coupled NMR thus provides insights into the transition pathway and the stability of specific structural elements during the ligand-induced conformational changes.

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

Circular Dichroism (CD) spectroscopy is a widely used technique to characterize the secondary structure and conformation of nucleic acids, including G-quadruplexes. CD spectra of G4s exhibit characteristic patterns depending on their topology (e.g., parallel, antiparallel, or hybrid). This compound interactions with G4s have been extensively studied using CD spectroscopy to monitor ligand-induced conformational changes.

Monitoring Ligand-Induced Changes in G-Quadruplex Helicity and Chirality

Upon binding of this compound to G-rich DNA sequences, the CD spectra undergo characteristic changes indicative of a topological conversion. jkchemical.comnih.gov Specifically, for sequences that initially form non-parallel structures, the addition of this compound leads to a decrease in the positive band at 295 nm and a concomitant increase in the positive band at 265 nm. This spectral evolution is consistent with the induction of a parallel G-quadruplex conformation by this compound. nih.gov

CD titration experiments, where increasing amounts of this compound are added to the G4 DNA solution, allow for the monitoring of these spectral changes as a function of ligand concentration. These experiments provide insights into the stoichiometry of the interaction and the efficiency of the ligand in inducing the conformational shift.

Assessment of Temperature-Dependent Structural Transformations

CD spectroscopy can also be used to study the thermal stability of G-quadruplex structures and the effect of ligand binding on their melting behavior. By monitoring the changes in CD signal at a characteristic wavelength as a function of temperature, thermal denaturation profiles can be obtained. The melting temperature (Tm) of the G4, which is the temperature at which the structure is half unfolded, can be determined from these profiles.

Studies have shown that this compound binding significantly increases the thermal stability of human telomeric G-quadruplexes. nih.gov The melting temperature of G4 structures in the presence of this compound is substantially higher compared to the free DNA. nih.gov For example, this compound has been shown to increase the melting temperature of human telomeres in K+ solution by more than 45°C. nih.gov This increased thermal stability further supports the notion that this compound effectively stabilizes the induced G4 conformation, which is often the more stable parallel form. nih.gov Temperature-dependent CD experiments thus provide valuable thermodynamic information about the stability of the ligand-G4 complex.

Here is a summary of some research findings related to this compound interactions with G-quadruplexes using NMR and CD spectroscopy:

| Technique | G-quadruplex Sequence | Observation | Implication | Source |

| Imino Proton NMR | Tel23 | Appearance of new imino proton signals upon this compound addition. | Ligand induces a structural conversion to a different G4 topology. | |

| Imino Proton NMR | Tel23, Tel25 | Final imino proton spectra resemble those of parallel G4s. | This compound induces the formation of a parallel G4 structure. | |

| Time-Resolved Imino Proton NMR | Tel23 | Observation of spectral changes over time, indicating a slow conversion process. | The topological conversion is a kinetic process. | |

| Time-Resolved Imino Proton NMR | Tel23 | Kinetic traces fit to a three-state model. | The conversion involves intermediate states. | |

| HDX-coupled NMR | Tel23, Tel25 | Persistent imino proton signals of the central G-quartet during HDX. | The central G-quartet remains stable during the conversion, suggesting local rearrangements. | |

| HDX-coupled NMR | 22-CTA | Rapid HDX and disappearance of imino proton signals. | The conversion involves substantial unfolding events. | |

| CD Spectroscopy | HT24, Telomeric sequences | Decrease in 295 nm band and increase in 265 nm band upon this compound addition. | Ligand induces conversion from non-parallel to parallel G4. | |

| Temperature-Dependent CD | HT23, Telomeric sequences | Significant increase in melting temperature (Tm) in the presence of this compound. | This compound binding stabilizes the G4 structure. | nih.gov |

Label-Free Biosensor-Based Interaction Analysis

Label-free biosensor technologies are valuable tools for studying biomolecular interactions in real-time without the need for fluorescent or radioactive labels. mdpi.commdpi.com These methods can monitor parameters such as binding sensitivity, selectivity, and affinity constants. mdpi.com

Bio-Layer Interferometry (BLI) for Real-Time Binding Kinetics

Bio-Layer Interferometry (BLI) is a label-free technique used to analyze the kinetics of biomolecular interactions, including the binding of small molecules like this compound to nucleic acid structures such as G-quadruplexes. springernature.comnih.govresearchgate.net BLI measures the interference pattern of white light reflected from two surfaces: a biosensor tip with immobilized target molecules and an internal reference layer. lu.se When a binding event occurs on the biosensor tip, it causes a shift in the interference pattern, which is recorded in real-time, providing information about the association and dissociation rates of the interaction. springernature.comlu.se

Studies using BLI have been employed to determine the binding kinetics of this compound with G4 structures. researchgate.net For instance, kinetic binding curves for the interaction of this compound with specific G4 sequences like Tel23 and GT19M G4 have been generated. researchgate.net These experiments, conducted under controlled buffer and temperature conditions, involve titrating increasing concentrations of this compound and monitoring the binding response in real-time. researchgate.net The kinetic traces obtained from BLI experiments can be fitted to binding models, such as a two-site binding model, to determine association (kon) and dissociation (koff) rate constants, and subsequently, the equilibrium dissociation constant (KD). researchgate.net The high correlation coefficients (R²) obtained from fitting the data indicate a good agreement with the chosen binding model. researchgate.net

Complementary Biophysical Techniques

In addition to label-free biosensor methods, other complementary biophysical techniques are crucial for a comprehensive understanding of this compound interactions with G-quadruplexes.

Gel Electrophoresis for G-Quadruplex Topological Confirmation

Gel electrophoresis, particularly polyacrylamide gel electrophoresis (PAGE), is a widely used technique to analyze the structure and topology of nucleic acids, including G-quadruplexes. nih.govnih.gov The migration speed of a DNA molecule through a gel matrix is influenced by its size, shape, and charge. Different G-quadruplex topologies can exhibit distinct migration patterns, allowing for their separation and identification. nih.gov

Gel electrophoresis has been utilized to confirm the topological changes induced by this compound binding to G-quadruplexes. nih.gov By comparing the migration of G4 structures in the absence and presence of this compound, researchers can observe shifts in bands corresponding to different conformers. nih.gov For example, studies have shown that this compound can induce a change in the migration of telomeric G4 sequences, consistent with a topological conversion from non-parallel to parallel forms. nih.gov The observation of a slower migrating component upon this compound addition in gel assays suggests the formation of a more compact or differently folded structure compared to the initial conformation. nih.gov

Differential Scanning Calorimetry (DSC) for Thermal Stability Profiling

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the heat absorbed or released by a sample as it is heated or cooled. centexbel.bealwsci.com This technique is valuable for studying the thermal stability of biomolecules, such as G-quadruplexes, by measuring their melting temperature (Tm). alwsci.comicheme.org The Tm is the temperature at which a cooperative unfolding or dissociation event occurs, and an increase in Tm indicates enhanced thermal stability. smolecule.comnih.gov

DSC has been employed to assess the effect of this compound binding on the thermal stability of G-quadruplex structures. nih.govnih.gov These studies typically involve preparing solutions of the G4 DNA in the presence and absence of this compound and measuring the heat flow as the temperature is increased. nih.govnih.gov The resulting thermograms show a peak corresponding to the melting transition of the G4 structure. nih.gov

Research has demonstrated that this compound binding significantly increases the melting temperature of human telomeric G4s. smolecule.comnih.govnih.govresearchgate.net For instance, an increase in Tm of over 45°C has been reported upon this compound binding to human telomeres in the presence of K⁺ ions. smolecule.comnih.govresearchgate.net This substantial increase in thermal stability provides strong evidence that this compound effectively stabilizes the G-quadruplex structure, particularly favoring the parallel conformation. smolecule.comnih.gov The efficiency of this stabilization can be dependent on the concentration of this compound. nih.gov

Computational and Theoretical Investigations of Bmvc 8c3o

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to investigate the binding of small molecules to biological targets, including G-quadruplex DNA. These methods provide insights into preferred binding sites, interaction forces, and the dynamic behavior of the ligand-G4 complex.

Prediction of Ligand-G-Quadruplex Binding Modes and Interaction Interfaces

Molecular docking studies have been employed to predict the binding modes of BMVC-8C3O with G-quadruplex structures. For instance, a molecular docking study investigating the interaction of this compound with the c-FOS promoter region, known to form G-quadruplexes, was performed using AutoDock Vina Extended on the SAMSON platform. nih.govoup.com This study identified a highly valid docking position for this compound on the c-FOS promoter region. nih.gov The calculated binding energy for this interaction was reported as -6.5 kcal/mol, with a binding constant (Ki) of 16.7 µmol. nih.gov The docking suggested interaction with a hydrophilic arginine-rich portion of the c-FOS promoter, specifically near residues arg143 and arg146. nih.gov

This compound is known to bind specifically to G-quadruplex structures, leading to significant topological changes. smolecule.comsmolecule.com The binding mechanism is characterized by alterations in spectral properties, such as circular dichroism and NMR spectra, indicating structural changes in the DNA. smolecule.com The compound's planar heteroaromatic core is characteristic of many G4 ligands and is typically involved in π–π interactions with the terminal G-quartet, while positive charges on side arms can facilitate electrostatic interactions with the sugar-phosphate backbone. oup.com

Computational Modeling of Ligand-Induced Conformational Changes in G-Quadruplexes

This compound is notable for its ability to induce topological conversions in G4s, specifically converting non-parallel forms of human telomeric G4s into parallel forms. smolecule.comnih.govdcchemicals.combiorbyt.com This structural change from different non-parallel G-quadruplexes to a parallel G-quadruplex has been observed experimentally. nih.govsinica.edu.tw The binding of this compound enhances the thermal stability of these structures, evidenced by an increase in melting temperature. smolecule.comnih.gov

The mechanism underlying this ligand-induced conformational change is attributed to a local dehydration effect caused by the tetraethylene glycol (PEG) unit in this compound. smolecule.comsmolecule.comnih.govnih.govmdpi.com This local dehydration disrupts the water structure in the vicinity of the G4, favoring the formation of the parallel conformation. smolecule.comnih.gov

While detailed molecular dynamics simulations specifically dedicated to modeling the conformational changes induced by this compound were not extensively detailed in the provided search results, molecular dynamics simulations are a widely used computational technique in G-quadruplex research to explore the dynamic behavior of molecules and study folding pathways and intermediates. researchgate.netresearchgate.netchemrxiv.org Studies on other ligands and G4s have utilized MD simulations to investigate binding modes and conformational changes. mdpi.com The conformational changes induced by this compound have been extensively studied experimentally using techniques such as NMR spectroscopy and circular dichroism. smolecule.comnih.govsinica.edu.twnih.govmdpi.comresearchgate.netmdpi.comoup.comnih.govoup.com Time-resolved NMR and hydrogen-deuterium exchange (HDX) analysis have provided insights into the transition pathway and the presence of intermediate states during the this compound-induced topological conversion. nih.govoup.com

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are valuable for providing detailed electronic and structural information about molecules and their interactions. While often computationally intensive, they can offer insights into reaction mechanisms and energy landscapes.

Free-Energy Diagram Construction for Topological Conversion Pathways

The topological conversion of G-quadruplexes induced by ligand binding involves transitions between different structural states. Understanding the energy landscape of these transitions is crucial for elucidating the underlying mechanism. Based on time-resolved NMR analysis, a three-state free-energy diagram has been established for the topological conversion of the Tel23 G4 sequence induced by this compound binding. nih.govresearchgate.net This diagram helps to delineate the pathway and energetic barriers associated with the transition from hybrid to parallel G4 forms in the presence of the ligand. nih.govresearchgate.net

While quantum chemical calculations can be used to determine conformational energies and contribute to understanding energy landscapes in G-quadruplex research, the provided search results primarily describe the construction of the free-energy diagram for the this compound-induced conversion based on experimental kinetic and thermodynamic data obtained from techniques like time-resolved NMR and differential scanning calorimetry. sinica.edu.twnih.gov Quantum chemical calculations have been mentioned in the context of evaluating force fields for G-quadruplex simulations by comparing conformational energies, highlighting their role in validating theoretical models. chemrxiv.orgchemrxiv.org

Biological Implications and Research Applications of Bmvc 8c3o As a Molecular Modulator

Modulation of Gene Expression through G-Quadruplex Stabilization

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. nih.gov These four-stranded structures are prevalent in key genomic regions, including gene promoters and telomeres, where they act as regulatory elements for transcription and replication. oup.comnih.gov The stabilization of G4 structures by small molecules has emerged as a promising therapeutic strategy, particularly in oncology, by modulating the expression of crucial genes. nih.gov The carbazole (B46965) derivative BMVC-8C3O is a G-quadruplex ligand that has been investigated for its ability to bind and stabilize these structures, thereby influencing critical cellular processes. nih.govresearchgate.net

This compound has been demonstrated to effectively suppress the expression of key oncogenes by stabilizing G-quadruplex structures within their promoter regions. This mechanism offers a novel approach to inhibit the growth of cancer cells, including those that have developed resistance to conventional therapies.

One significant target is the proto-oncogene c-FOS. Research has shown that this compound stabilizes G-rich sequences located at the c-FOS promoter, leading to the suppression of its expression. nih.govbohrium.com This is particularly relevant in non-small cell lung cancers (NSCLCs) that have acquired resistance to epidermal growth factor receptor (EGFR) inhibitors like osimertinib (B560133). The suppression of c-FOS by this compound was found to increase the sensitivity of these resistant cancer cells to osimertinib, and the combination of the two compounds had a synergistic effect in inhibiting tumor growth in both in vitro and animal models. nih.govbohrium.com

Similarly, this compound has been used to target EGFR itself. By stabilizing the G-quadruplex structure in the promoter region of the EGFR gene, this compound effectively suppresses its expression. researchgate.net This action inhibits the growth of EGFR-mutated NSCLC cells in both cell cultures and mouse xenograft models. researchgate.net The growth-inhibitory effect was observed even in cells resistant to osimertinib, highlighting its potential for treating drug-resistant cancers. researchgate.net

Table 1: Oncogene Suppression by this compound

| Target Oncogene | Cancer Model | Mechanism of Action | Key Finding |

| c-FOS | Osimertinib-Resistant NSCLC | Stabilization of G-quadruplex at the c-FOS promoter. nih.govbohrium.com | Increases sensitivity of resistant cells to osimertinib. nih.gov |

| EGFR | EGFR-Mutated NSCLC | Stabilization of G-quadruplex in the EGFR promoter region. researchgate.net | Suppresses EGFR expression and inhibits growth in drug-resistant models. researchgate.net |

Telomeres, the protective caps (B75204) at the ends of chromosomes, contain G-rich sequences capable of forming G-quadruplex structures. oup.comembopress.org The integrity of telomeres is crucial for genome stability; their progressive shortening with each cell division leads to replicative senescence, a state of irreversible cell cycle arrest. biorxiv.org Oxidative stress can also induce telomere dysfunction and trigger premature senescence, partly by generating lesions like 8-oxo-guanine in the telomeric repeats. nih.govmdpi.comnih.gov

As a G4-stabilizing ligand, this compound can influence telomere integrity. The parent compound, BMVC, is known to suppress tumor progression by accelerating telomere shortening as a result of G-quadruplex stabilization. mdpi.com The formation and stabilization of these structures can impede the replication machinery and block the action of telomerase, the enzyme responsible for elongating telomeres. embopress.org This interference can lead to telomere dysfunction, activating a DNA damage response that signals cells to enter senescence. biorxiv.orgresearchgate.net By modulating the structure of telomeric DNA, G4 ligands like this compound can thus play a role in the induction of cellular senescence, a critical barrier to tumorigenesis.

This compound as a Chemical Biology Tool for Nucleic Acid Research

Beyond its therapeutic potential, this compound and its parent compounds serve as valuable tools in chemical biology for studying nucleic acid structures and their dynamics within the complex environment of living cells.

The carbazole core of this compound is part of a family of compounds, including BMVC and o-BMVC, that exhibit fluorogenic properties, meaning their fluorescence significantly increases upon binding to a target. oup.commdpi.com These molecules show a marked preference and enhanced fluorescence when interacting with G-quadruplex DNA compared to other nucleic acid forms like double-stranded DNA. mdpi.comnih.gov This selectivity allows them to function as fluorescent probes to visualize the location of G4 structures within cells. oup.comnih.gov

For instance, BMVC can be taken up by cancer cells and shows hyperfluorescence upon interacting with DNA, allowing for the mapping of G4 structures in organelles like lysosomes and mitochondria. oup.com Its derivative, o-BMVC, has been engineered to have a large contrast in fluorescence decay time between its G4-bound and duplex-bound states, making it an excellent candidate for probing G4 DNA. nih.govresearchgate.net This property enables researchers to "light up" and identify specific zones on chromosomes where G-quadruplexes are localized. mdpi.com

Table 2: Fluorescence Properties of BMVC-family Probes for G4 Detection

| Probe | Property | Value with G-Quadruplex | Value with Duplex DNA | Reference |

| o-BMVC | Fluorescence Decay Time | ~2.8 ns | ~1.2 ns | nih.gov |

| o-BMVC | Binding Affinity | High | Lower by ~2 orders of magnitude | mdpi.com |

The use of BMVC-family probes with advanced imaging techniques like Fluorescence Lifetime Imaging Microscopy (FLIM) has provided an innovative methodology for visualizing and monitoring G4 structures and their dynamics in living cells. nih.govnih.gov FLIM measures the time a fluorophore stays in its excited state before emitting a photon. Since the fluorescence lifetime of probes like o-BMVC changes distinctly upon binding to G4 versus duplex DNA, FLIM can be used to create a spatial map of G-quadruplexes within a live cell nucleus. nih.govnih.govsci.news

This approach has been used to study the folding and unfolding of G-quadruplex structures in real-time. mdpi.com Researchers can monitor changes in the number and location of G4 foci, providing insights into how these structures are formed, resolved, and regulated during cellular processes. nih.gov This technique also allows for the study of how other non-fluorescent molecules interact with G4s; if a candidate drug binds to a G4 structure, it will displace the fluorescent probe, causing a detectable change in the fluorescence lifetime. nih.govsci.news This provides a powerful assay to screen for new G4-targeting compounds and study their effects directly within a cellular environment.

Interactions with Alternative Biological Targets and Pathogenic Pathways

While the primary focus of this compound research has been on its interaction with G-quadruplexes, recent studies have revealed that it can engage with alternative biological targets, broadening its potential applications beyond cancer therapy.

A notable example is the identification of this compound as a novel inhibitor of Pks13, an essential enzyme in Mycobacterium tuberculosis, the bacterium that causes tuberculosis (TB). nih.gov Pks13 is crucial for the synthesis of mycolic acids, which are unique and indispensable components of the mycobacterial cell wall. nih.gov By inhibiting Pks13, this compound disrupts this pathway, which is a well-established strategy for developing anti-TB drugs. nih.gov

The compound was found to effectively inhibit Pks13 activity with a half-maximal inhibitory concentration (IC50) of 6.94 μM. nih.gov Molecular docking and surface plasmon resonance assays confirmed a direct binding interaction between this compound and the Pks13 enzyme. nih.gov Importantly, this compound exhibited activity against Mycobacterium tuberculosis and showed potential for intracellular anti-TB activity within macrophages. nih.gov This discovery highlights Pks13 as a promising alternative target for this compound and suggests its potential as a lead compound for the development of new anti-tuberculosis medications. nih.gov

Table 3: Inhibition of Alternative Target by this compound

| Target | Organism / Disease | Pathway | Inhibitory Concentration (IC50) |

| Pks13 | Mycobacterium tuberculosis / Tuberculosis | Mycolic Acid Synthesis | 6.94 μM |

Inhibition of Polyketide Synthase 13 (Pks13) Activity in Mycobacterium tuberculosis

A critical strategy in the development of new anti-tuberculosis (TB) drugs is the targeting of pathways essential for the survival and pathogenesis of Mycobacterium tuberculosis. The synthesis of mycolic acids, which are fundamental components of the mycobacterial cell wall, presents a prime target. nih.govnih.gov Polyketide Synthase 13 (Pks13) is an essential enzyme in this biosynthetic pathway, responsible for the final condensation step of two long-chain fatty acids to form the mycolic acid precursor. nih.govresearchgate.net Its critical role, found specifically in mycobacteria, makes it a promising target for novel anti-TB therapeutics. researchgate.netnih.gov

Recent research has identified this compound as a potent inhibitor of Pks13. nih.govconsensus.app Studies have demonstrated that this compound effectively inhibits the enzymatic activity of Pks13, thereby disrupting the mycolic acid synthesis pathway. nih.gov This inhibition is crucial as the integrity of the mycolic acid layer is indispensable for the viability and virulence of M. tuberculosis. nih.gov The modes of action of Pks13 inhibitors like this compound are distinct from those of traditional anti-TB medications, highlighting the potential of this compound in addressing drug-resistant strains of tuberculosis. nih.gov

The inhibitory action of this compound against Pks13 has been quantified, with studies reporting a half-maximal inhibitory concentration (IC50) value of 6.94 μM. nih.gov The binding interaction between this compound and Pks13 has been substantiated through surface plasmon resonance (SPR) assays and molecular docking analyses. nih.gov These studies have also indicated that mutations of specific amino acid residues, namely Asn1640 and Ser1533, lead to a diminished affinity of this compound for Pks13, further validating the binding mechanism. nih.gov Beyond its enzymatic inhibition, this compound has shown activity against Mycobacterium tuberculosis itself and has demonstrated potential for intracellular anti-TB activity within macrophages. nih.gov

| Parameter | Value | Method of Determination |

|---|---|---|

| IC50 | 6.94 μM | Enzymatic Assay |

| Binding Confirmation | Validated | Surface Plasmon Resonance (SPR) & Molecular Docking |

| Key Binding Residues | Asn1640, Ser1533 | SPR with mutated Pks13 |

Differential Subcellular Targeting Mechanisms in Cancer Cells

In the realm of oncology, this compound is recognized for its anticancer properties, which are attributed to its function as a G-quadruplex (G4) stabilizer. oup.comresearchgate.net G-quadruplexes are secondary structures formed in guanine-rich sequences of nucleic acids, and their stabilization by small molecules has emerged as a promising strategy in cancer therapy. nih.gov These structures are often found in the promoter regions of oncogenes and at the ends of chromosomes (telomeres), playing roles in gene regulation and the maintenance of genomic stability. nih.govcancer.gov

This compound exerts its anticancer effects by binding to and stabilizing G-quadruplex structures. cancer.gov This interaction can interfere with critical cellular processes that are often dysregulated in cancer. For instance, the stabilization of G-quadruplexes in the promoter region of the c-FOS oncogene by this compound has been shown to suppress its expression. oup.comnih.gov This is particularly relevant in the context of acquired resistance to targeted therapies. Research has demonstrated that by suppressing c-FOS expression, this compound can increase the sensitivity of osimertinib-resistant non-small cell lung cancer (NSCLC) cells to the drug. researchgate.netoup.comnih.gov A synergistic effect in inhibiting tumor growth has been observed when this compound is combined with osimertinib, both in vitro and in animal models. oup.comnih.gov

While the cellular uptake of this compound in cancer cells has been observed through techniques such as confocal microscopy, the precise differential subcellular targeting mechanisms, particularly concerning the mitochondria and the endoplasmic reticulum, are not yet fully elucidated in the available scientific literature. researchgate.net Current research has primarily focused on its interaction with G-quadruplexes, which are predominantly located in the nucleus (within promoter regions of genes and telomeres). The ability of this compound to be preferentially taken up by cancer cells and to emit fluorescence upon binding to G-quadruplexes has also been utilized for cancer cytological diagnosis. cancer.gov

| Mechanism of Action | Molecular Target | Observed Effect | Therapeutic Implication |

|---|---|---|---|

| G-quadruplex Stabilization | G-rich sequences in c-FOS promoter | Suppression of c-FOS expression | Increased sensitivity to osimertinib in resistant NSCLC |

| G-quadruplex Stabilization | Telomeric G-quadruplexes | Interference with telomerase activity | Inhibition of tumorigenesis |

Future Research Directions and Emerging Avenues for Bmvc 8c3o Studies

Comprehensive Delineation of G-Quadruplex Folding and Unfolding Energy Landscapes

Understanding the energy landscapes governing G-quadruplex folding and unfolding is crucial for elucidating the precise mechanisms by which ligands like BMVC-8C3O exert their effects. Studies have shown that this compound can induce topological conversions in human telomeric G4s from non-parallel to parallel forms. oup.comnih.govnih.govresearchgate.netmdpi.comsinica.edu.twoup.combiorbyt.com Time-resolved NMR spectroscopy has been employed to monitor these structural transitions and elucidate the pathways involved. nih.govoup.comresearchgate.net For instance, the topological conversion of Tel23 G4 upon this compound binding has been investigated at a nucleotide-specific level, revealing a transition pathway potentially involving multiple steps of asymmetric local rearrangements. nih.govoup.com Further thermodynamic studies on the topological conversion of telomeric G4s induced by this compound are indicated as future research directions. nih.gov Comprehensive delineation of these energy landscapes will likely involve advanced spectroscopic techniques, single-molecule approaches, and detailed kinetic analyses to map the intermediate states and transition barriers involved in this compound-induced G4 structural changes.

Exploration of this compound Interactions with Other Non-Canonical Nucleic Acid Structures (e.g., i-Motifs, Hairpins)

While this compound is primarily characterized as a G-quadruplex ligand, exploring its potential interactions with other non-canonical nucleic acid structures, such as i-motifs and hairpins, represents an important future research direction. Non-canonical structures are increasingly recognized for their roles in biological processes, and ligands targeting these structures hold therapeutic potential. oup.commdpi.comnih.gov Some studies have touched upon the dynamic nature of DNA structures, including transitions between hairpin and G4 structures. mdpi.comresearchgate.net Although direct interactions of this compound with i-motifs or hairpins are not extensively documented in the provided search results, research on other ligands has shown the ability to bind to or induce conformational changes in these structures. mdpi.comnih.gov Future studies could employ techniques like NMR, CD, and fluorescence spectroscopy to systematically investigate the binding affinity and structural effects of this compound on a variety of non-canonical DNA and RNA structures. This would help to determine the specificity of this compound for G4s compared to other structures and potentially uncover novel interactions with biological relevance.

Rational Design of Next-Generation this compound Derivatives with Enhanced Specificity and Potency

The rational design of this compound derivatives aims to improve its specificity for particular G4 topologies or sequences and enhance its biological potency. The current understanding of this compound's interaction with G4s, including its ability to induce parallel structures and its binding characteristics, provides a basis for such design efforts. oup.comnih.govnih.govresearchgate.netmdpi.comsinica.edu.twoup.combiorbyt.comresearchgate.net Structure-activity relationship studies, building upon the core carbazole (B46965) scaffold of BMVC and the attached ethylene (B1197577) glycol unit in this compound, could identify key structural features that govern binding affinity, selectivity, and the induction of specific G4 conformations. oup.comnih.govsinica.edu.tw Computational approaches, such as molecular docking and dynamics simulations, can play a vital role in predicting the binding modes of potential derivatives and guiding synthesis. nih.gov The observation that several G-quadruplex ligands show varying levels of inhibition activity suggests that modifications to the this compound structure could lead to compounds with optimized therapeutic properties. nih.govresearchgate.net Future research will likely involve the synthesis and evaluation of a library of this compound analogs with targeted modifications to explore their interactions with diverse G4 structures and assess their biological effects.

Integration of Advanced Experimental Methodologies with Predictive Computational Approaches

Integrating advanced experimental techniques with predictive computational approaches is essential for a comprehensive understanding of this compound's interactions and for the rational design of new ligands. Experimental methods such as time-resolved NMR spectroscopy, CD spectroscopy, differential scanning calorimetry (DSC), and gel electrophoresis have been instrumental in characterizing this compound's effects on G4 structure and stability. oup.comnih.govnih.govoup.comresearchgate.net Fluorescence lifetime imaging microscopy (FLIM) has also been explored for studying G4 dynamics in live cells using related probes. mdpi.comresearchgate.net Complementary computational methods, including molecular docking and molecular dynamics simulations, can provide atomic-level insights into the binding interactions and structural transitions. nih.govresearchgate.net For example, molecular docking has been used to investigate the binding of this compound to the c-FOS promoter region. nih.gov Future research should focus on the synergistic application of these approaches. High-throughput screening methods coupled with computational filtering could accelerate the identification of promising derivatives. Advanced simulation techniques could provide more accurate predictions of binding free energies and the dynamics of ligand-induced conformational changes, further informing the rational design process.

Compound Information

| Compound Name | PubChem CID |

| This compound | 52934752 |

Data Table Example (Illustrative based on search results)

Q & A

Q. What is the mechanism by which BMVC-8C3O induces topological changes in G-quadruplex (G4) structures?

this compound binds to non-parallel G4 structures (e.g., hybrid or anti-parallel conformations) and stabilizes their conversion into parallel topologies. This is achieved through selective dehydration and stabilization of central G-quartets, as observed via NMR-HDX (Hydrogen-Deuterium Exchange) spectroscopy. The ligand’s binding alters hydrogen-bond dynamics, favoring parallel G4 conformations with three G-quartets .

Q. Which experimental techniques are most effective for studying this compound-G4 interactions?

Key methodologies include:

- Imino Proton NMR : Tracks real-time structural changes in G4 topologies by monitoring hydrogen-bond stability .

- Interferometry : Quantifies binding kinetics (association/dissociation rates) using a two-site binding model (e.g., kₐ = 1.1×10⁴ M⁻¹s⁻¹, kᵈ = 2.9×10⁻³ s⁻¹ for hybrid G4) .

- NMR-HDX : Measures hydrogen-bond longevity during topological transitions, with central G-quartets showing prolonged stability (>24 hours) .

Q. How does this compound’s binding affinity differ between hybrid and parallel G4 states?

this compound exhibits higher affinity for parallel G4s (Kₐ = 3.8×10⁶ M⁻¹) compared to hybrid states (Kₐ = 1.0×10⁵ M⁻¹), as determined by interferometry. This preference drives the ligand-induced transition from hybrid to parallel topologies .

Advanced Research Questions

Q. How can researchers resolve intermediate states during this compound-induced G4 topological transitions?

Intermediate states are transient and challenging to capture. A three-state kinetic model (SL₀ → SLᵢ → SL_F) approximates the transition pathway. NMR-HDX at incremental timepoints (10 min to 24 hours) reveals sequential destabilization of outer G-quartets before central stabilization, with G-10 imino protons serving as markers for intermediate dynamics .

Q. What methodological strategies address contradictions in this compound binding data across studies?

Cross-validation using complementary techniques is critical:

Q. How does this compound’s action differ from other G4 ligands (e.g., N-methyl mesoporphyrin IX)?

Unlike ligands that stabilize existing topologies, this compound actively remodels G4 structures via localized dehydration and asymmetric guanine flipping (e.g., G-15/16/17 in Tel23). This contrasts with N-methyl mesoporphyrin IX, which binds pre-folded parallel G4s without inducing transitions .

What frameworks guide the formulation of research questions on this compound’s biological relevance?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Novelty : Explore unresolved mechanisms (e.g., in vivo topological conversion efficiency).

- Feasibility : Prioritize techniques like stopped-flow NMR for rapid kinetic analysis .

- Relevance : Link findings to telomere biology or anticancer drug design .

Data Analysis & Reproducibility

Q. How should researchers ensure reproducibility in this compound-G4 binding studies?

Q. What statistical models are suitable for analyzing this compound binding kinetics?

A two-site binding model (Equation S1) fits interferometry data, while a three-state transition model (Equation S2) approximates topological conversion kinetics. Use nonlinear regression (R² ≥ 0.99) to derive rate constants .

Ethical & Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.